4-(Furan-2-ylmethyl)benzene-1,3-diol, also known as 4-(furan-2-ylmethyl)resorcinol, is an organic compound that features a furan ring and a diol functional group. This compound is of interest in various fields of chemistry due to its potential biological activities and applications in synthetic chemistry.
The compound can be synthesized through various methods, often involving the reaction of furan derivatives with benzene derivatives under controlled conditions. It may also be found in nature or synthesized for specific research applications.
4-(Furan-2-ylmethyl)benzene-1,3-diol is classified as a phenolic compound due to the presence of hydroxyl groups attached to a benzene ring. The furan moiety classifies it further as a heterocyclic compound.
The synthesis of 4-(furan-2-ylmethyl)benzene-1,3-diol can be achieved through several methods:
Reactions are generally conducted in solvents such as ethanol or dichloromethane, with temperatures and reaction times optimized for maximum yield and purity. Purification methods like recrystallization or chromatography are often employed post-synthesis to isolate the desired product.
4-(Furan-2-ylmethyl)benzene-1,3-diol has a molecular formula of C11H10O3 and a molecular weight of approximately 202.20 g/mol. The structure features:
The InChI key for this compound is QHARYJJOOJNRKC-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=CC(=C(C(=C1)O)O)CC2=COC=C2
.
4-(Furan-2-ylmethyl)benzene-1,3-diol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 4-(furan-2-ylmethyl)benzene-1,3-diol exerts its biological effects likely involves interactions with various molecular targets such as enzymes or receptors. The furan moiety may engage in π-stacking interactions or hydrogen bonding, influencing the activity of biological molecules and pathways relevant to its applications in medicinal chemistry.
4-(Furan-2-ylmethyl)benzene-1,3-diol is typically a solid at room temperature with potential melting points varying based on purity and synthesis method.
The compound is characterized by:
Property | Value |
---|---|
Molecular Formula | C11H10O3 |
Molecular Weight | 202.20 g/mol |
Melting Point | Varies (specific data needed) |
Solubility | Soluble in ethanol |
4-(Furan-2-ylmethyl)benzene-1,3-diol has several scientific applications:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9